molecular formula C16H16ClFN2O4 B4963070 [2-[(2-chloro-4-fluorophenoxy)methyl]-1,3-oxazol-4-yl]-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]methanone

[2-[(2-chloro-4-fluorophenoxy)methyl]-1,3-oxazol-4-yl]-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]methanone

Cat. No.: B4963070
M. Wt: 354.76 g/mol
InChI Key: NOIHIOZEKZOAQT-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[2-[(2-chloro-4-fluorophenoxy)methyl]-1,3-oxazol-4-yl]-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]methanone is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes an oxazole ring, a pyrrolidine ring, and a chlorofluorophenyl group, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-[(2-chloro-4-fluorophenoxy)methyl]-1,3-oxazol-4-yl]-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]methanone typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 2-chloro-4-fluorophenol with an appropriate oxazole precursor under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

[2-[(2-chloro-4-fluorophenoxy)methyl]-1,3-oxazol-4-yl]-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]methanone can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate.

    Reduction: The compound can be reduced under hydrogenation conditions to modify the oxazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group yields a carboxylic acid derivative, while nucleophilic substitution can introduce various functional groups onto the chlorofluorophenyl ring.

Scientific Research Applications

Chemistry

In chemistry, [2-[(2-chloro-4-fluorophenoxy)methyl]-1,3-oxazol-4-yl]-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]methanone is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and protein-ligand binding. Its ability to interact with specific biological targets makes it valuable for investigating biochemical pathways and developing new therapeutic agents.

Medicine

In medicine, this compound has potential applications as a drug candidate. Its unique structure allows for the modulation of biological activity, making it a promising lead compound for the development of new pharmaceuticals.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties. Its ability to undergo various chemical reactions makes it a versatile building block for the synthesis of polymers, coatings, and other advanced materials.

Mechanism of Action

The mechanism of action of [2-[(2-chloro-4-fluorophenoxy)methyl]-1,3-oxazol-4-yl]-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. The exact mechanism depends on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-4-fluorobenzoic acid: A related compound with similar structural features but lacking the oxazole and pyrrolidine rings.

    Methyl 2-(2-chloro-4-fluorophenyl)acetate: Another related compound with a simpler structure, used as an intermediate in organic synthesis.

Uniqueness

What sets [2-[(2-chloro-4-fluorophenoxy)methyl]-1,3-oxazol-4-yl]-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]methanone apart is its combination of functional groups and rings, which confer unique chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

[2-[(2-chloro-4-fluorophenoxy)methyl]-1,3-oxazol-4-yl]-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClFN2O4/c17-12-6-10(18)3-4-14(12)23-9-15-19-13(8-24-15)16(22)20-5-1-2-11(20)7-21/h3-4,6,8,11,21H,1-2,5,7,9H2/t11-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOIHIOZEKZOAQT-NSHDSACASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)C2=COC(=N2)COC3=C(C=C(C=C3)F)Cl)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)C(=O)C2=COC(=N2)COC3=C(C=C(C=C3)F)Cl)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClFN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.